1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
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Overview
Description
1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a unique structure that combines a benzimidazole core with a cyclobutylpyrimidinyl and azetidinyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole typically involves multiple steps:
Construction of the Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of the Azetidinyl Moiety: The azetidinyl group can be introduced through cyclization reactions involving appropriate precursors.
Attachment of the Cyclobutylpyrimidinyl Group: This step involves the coupling of the cyclobutylpyrimidinyl group to the azetidinyl-benzimidazole intermediate under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . The cyclobutylpyrimidinyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole can be compared with other benzimidazole derivatives:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a broad spectrum of activity.
The unique combination of the cyclobutylpyrimidinyl and azetidinyl groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity.
Properties
IUPAC Name |
1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-7-17-15(6-1)21-12-23(17)14-9-22(10-14)18-8-16(19-11-20-18)13-4-3-5-13/h1-2,6-8,11-14H,3-5,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKCSSNCCSYJFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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